Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-D]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as hydroxyl, keto, and ester groups
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds can interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to changes in the function of these proteins, affecting cellular processes.
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could lead to downstream effects such as reduced inflammation and apoptosis .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been observed to
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may produce an alcohol. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidine derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical reactivity and biological activities.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRYRBBSMBEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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